N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a morpholinosulfonyl group, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the morpholinosulfonyl group: This can be done by reacting the intermediate with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Final coupling reaction: The final step involves coupling the intermediate with 4-aminobenzamide under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
Oxidation: The major products are likely to be sulfoxides or sulfones.
Reduction: The major products are likely to be the corresponding alcohols or amines.
Substitution: The major products depend on the nucleophile used but could include various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its benzo[d]thiazole core is known for its ability to interact with biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, solubility, and bioavailability.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group enhances the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds have a similar thiazole core and are known for their anti-inflammatory activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds are structurally similar and have been studied for their antitumor activity.
Uniqueness
N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of a benzo[d]thiazole core and a morpholinosulfonyl group. This combination enhances its solubility, bioavailability, and potential biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-16-3-8-19-20(15-16)31-22(25(19)11-12-29-2)23-21(26)17-4-6-18(7-5-17)32(27,28)24-9-13-30-14-10-24/h3-8,15H,9-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZCQQAYOVJCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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